molecular formula C15H21N3O3S2 B3012037 N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide CAS No. 851863-57-5

N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide

Cat. No. B3012037
CAS RN: 851863-57-5
M. Wt: 355.47
InChI Key: OUHWNHUHPJBPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S2 and its molecular weight is 355.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including those with the imidazole-1-carbonyl moiety, have demonstrated antitumor properties . Specifically, this compound has been tested against the MKN45 cell line and exhibits significant inhibitory activity, surpassing that of Gefitinib (a known epidermal growth factor receptor tyrosine kinase inhibitor). Further studies on its mechanism of action and potential clinical applications are warranted.

Metabolic Pathways

Understanding the metabolic fate of this compound is essential. Researchers can explore its metabolism, bioavailability, and potential interactions with other drugs. Such insights will inform dosing regimens and safety profiles.

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .

Mode of Action

The compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the enzyme’s ability to maintain pH homeostasis within the tumor microenvironment. This disruption can lead to a decrease in tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is accompanied by a significant modification in pH. By inhibiting CA IX, the compound disrupts this metabolic shift, potentially leading to a decrease in tumor growth .

Result of Action

The compound has shown significant anti-proliferative activity against certain cancer cell lines . For example, it has demonstrated a significant inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can lead to the overexpression of CA IX, making these tumors a suitable environment for the compound’s action . .

properties

IUPAC Name

N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-4-17(5-2)23(20,21)13-8-6-12(7-9-13)14(19)18-11-10-16-15(18)22-3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHWNHUHPJBPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

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